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Compound of Interest

Compound Name: N-(4-bromophenyl)urea

Cat. No.: B154420 Get Quote

Technical Support Center: N-(4-
bromophenyl)urea
This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on handling N-(4-bromophenyl)urea. Below you

will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental

protocols, and key technical data to ensure safe and effective use in your experiments.

Frequently Asked Questions (FAQs)
Q1: What is N-(4-bromophenyl)urea and what are its primary applications?

A1: N-(4-bromophenyl)urea is an organic compound with the molecular formula C₇H₇BrN₂O.

[1][2] It typically appears as a white to off-white or purple crystalline solid.[3][4] Its primary utility

is as a versatile intermediate in organic synthesis, particularly in the development of more

complex molecules for pharmaceuticals and agrochemicals.[4] Derivatives of phenylurea are

known to be investigated as kinase inhibitors in cancer research, targeting signaling pathways

like PI3K/Akt/mTOR and Hedgehog.

Q2: What are the main safety hazards associated with N-(4-bromophenyl)urea?

A2: According to GHS classifications, N-(4-bromophenyl)urea is toxic if swallowed (Acute

Toxicity, Oral, Category 3) and may cause an allergic skin reaction (Skin Sensitization,
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Category 1).[2] It is crucial to wear appropriate personal protective equipment (PPE), including

gloves, and eye and face protection, when handling this compound.[5] Work should be

conducted in a well-ventilated area to avoid dust formation and inhalation.[5]

Q3: How should I properly store N-(4-bromophenyl)urea?

A3: N-(4-bromophenyl)urea should be stored in a tightly closed container in a dry, cool, and

well-ventilated place. Some suppliers recommend storage at room temperature, while others

suggest refrigeration (2-8°C). Always refer to the supplier's specific instructions.

Q4: In which solvents is N-(4-bromophenyl)urea soluble?

A4: N-(4-bromophenyl)urea is generally described as being soluble in alcohols and ketones,

and slightly soluble in DMSO and methanol, with low solubility in water.[3][6] For more detailed

quantitative data, please refer to the solubility table in the Data Presentation section.

Q5: My synthesis of an N-aryl urea is resulting in a low yield. What are the common causes?

A5: Low yields in N-aryl urea synthesis can be due to several factors, including impure starting

materials (especially the amine), moisture in the reaction, incorrect reaction temperature, or

side reactions. A common issue is the formation of symmetrical ureas as byproducts. For a

systematic approach to resolving this, please see the Troubleshooting Guide below.

Data Presentation
Physical and Chemical Properties

Property Value Reference

Molecular Formula C₇H₇BrN₂O [1][2]

Molecular Weight 215.05 g/mol [1]

Melting Point 225-227 °C [6]

Appearance
White to off-white or purple

crystalline powder
[3][4]

Solubility Data
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Disclaimer: Quantitative solubility data for N-(4-bromophenyl)urea is not readily available. The

following table provides data for the closely related compound, 1-phenylurea, at various

temperatures, which can be used as an estimation. The solubility of N-(4-bromophenyl)urea is

expected to follow similar trends but may differ in magnitude.
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Solvent Temperature (°C) Solubility (mole fraction)

N,N-Dimethylformamide (DMF) 10 0.2356

20 0.2989

30 0.3668

40 0.4357

50 0.5019

Dimethyl Sulfoxide (DMSO) 10 0.1987

20 0.2456

30 0.2954

40 0.3458

50 0.3946

Methanol 10 0.0456

20 0.0612

30 0.0798

40 0.1012

50 0.1251

Ethanol 10 0.0298

20 0.0401

30 0.0523

40 0.0667

50 0.0831

Water 10 0.0021

20 0.0029

30 0.0039
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40 0.0051

50 0.0066

Troubleshooting Guides
Low Yield in N-(4-bromophenyl)urea Synthesis
This guide provides a logical workflow for troubleshooting low reaction yields.
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Troubleshooting Low Yield in Synthesis

Low Yield Observed

Verify Reagent & Solvent Quality
(Purity, Water Content)

Optimize Reaction Conditions
(Temp, Time, Stoichiometry)

Reagents OK

Improved Yield

Impure/Inactive Reagents
(Purify/Replace)

Monitor Reaction Progress
(TLC, LC-MS)

Conditions Optimized Reaction Stalled

Evaluate Work-up & Purification
(Extraction, Recrystallization)

Reaction Complete

Check for Product Decomposition

Product Loss During Work-upNo Significant Loss

Decomposition Occurs
(Lower Temp/Time)

Investigate Side Reactions
(e.g., symmetrical urea formation)

No Decomposition

Side Reactions Identified
(Adjust Stoichiometry/Order of Addition)

Side Reactions Minimized

Click to download full resolution via product page

A logical workflow for troubleshooting low reaction yields.
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Recrystallization Issues
Issue Possible Cause(s) Suggested Solution(s)

Compound "oils out" instead of

crystallizing

- The boiling point of the

solvent is higher than the

melting point of the

compound.- The solution is too

concentrated.

- Use a lower-boiling point

solvent or a solvent mixture.-

Add a small amount of

additional hot solvent.- Ensure

slow cooling.

No crystals form upon cooling

- The solution is not saturated.-

The compound is too soluble

in the chosen solvent at low

temperatures.

- Evaporate some of the

solvent to increase

concentration and re-cool.-

Scratch the inside of the flask

with a glass rod at the

solution's surface to create

nucleation sites.- Add a seed

crystal of the pure compound.-

Cool the solution in an ice bath

for a longer period.

Poor recovery of the

compound

- Too much solvent was used.-

The crystals were filtered

before crystallization was

complete.- The compound has

significant solubility in the cold

solvent.

- Concentrate the mother liquor

and cool to obtain a second

crop of crystals.- Ensure the

solution is thoroughly cooled

before filtration.- Use a minimal

amount of ice-cold solvent for

washing the crystals.

Experimental Protocols
Protocol 1: Synthesis of N-(4-bromophenyl)urea
This protocol is adapted from a general procedure for the synthesis of arylureas.

Materials:

p-Bromoaniline

Sodium cyanate
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Glacial acetic acid

Deionized water

Procedure:

In a suitable beaker, dissolve p-bromoaniline (0.5 mole) in a mixture of glacial acetic acid

(240 mL) and water (480 mL) at approximately 35°C.

In a separate beaker, prepare a solution of sodium cyanate (1 mole) in water (450 mL) at

35°C.

Slowly add about 50 mL of the sodium cyanate solution to the p-bromoaniline solution with

stirring until a white crystalline precipitate begins to form.

Once precipitation starts, add the remainder of the sodium cyanate solution quickly with

vigorous stirring. The temperature of the mixture will likely rise to 50-55°C.

Continue stirring the thick suspension for an additional 10 minutes.

Allow the mixture to stand at room temperature for 2-3 hours.

Dilute the mixture with 200 mL of water and then cool in an ice bath to 0°C.

Collect the crude N-(4-bromophenyl)urea by vacuum filtration, wash with cold water, and

dry thoroughly.

Protocol 2: Recrystallization of N-(4-bromophenyl)urea
Materials:

Crude N-(4-bromophenyl)urea

95% Ethanol

Deionized water

Standard recrystallization glassware (Erlenmeyer flask, reflux condenser, Buchner funnel)
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Procedure:

Place the crude N-(4-bromophenyl)urea in an Erlenmeyer flask.

Add a minimal amount of 95% ethanol to the flask.

Gently heat the mixture on a hot plate with stirring until the solvent begins to boil.

Continue adding hot ethanol in small portions until the solid is completely dissolved.

If colored impurities are present, they can be removed by adding a small amount of activated

charcoal and performing a hot filtration.

Remove the flask from the heat and allow it to cool slowly to room temperature.

Once the flask has reached room temperature, place it in an ice bath to maximize crystal

formation.

Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold

95% ethanol.

Dry the crystals completely.

Protocol 3: Representative Cell-Based Kinase Inhibition
Assay
This protocol provides a general method for evaluating the inhibitory effect of N-(4-
bromophenyl)urea on a target kinase in a cell-based assay.

Materials:

Cancer cell line expressing the target kinase (e.g., a breast or colon cancer cell line)

Complete cell culture medium

N-(4-bromophenyl)urea stock solution in DMSO

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization solution (e.g., DMSO)

96-well plates

Microplate reader

Procedure:

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to

attach overnight.

Compound Treatment: Prepare serial dilutions of the N-(4-bromophenyl)urea stock solution

in complete culture medium. Replace the old medium in the wells with the medium

containing various concentrations of the test compound. Include a vehicle control (DMSO)

and a positive control (a known inhibitor of the target kinase).

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

MTT Assay:

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

Carefully remove the medium and add the solubilization solution to dissolve the formazan

crystals.

Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration of the

compound relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀

value (the concentration at which 50% of cell growth is inhibited).

Mandatory Visualizations
Signaling Pathways
Urea derivatives are frequently investigated as inhibitors of key signaling pathways in cancer.

Below are representative diagrams of the PI3K/Akt/mTOR and Hedgehog pathways, indicating

potential points of inhibition by such compounds.
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PI3K/Akt/mTOR Signaling Pathway
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PI3K/Akt/mTOR pathway with potential inhibition sites.
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Hedgehog Signaling Pathway
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Hedgehog pathway with potential inhibition by targeting SMO.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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